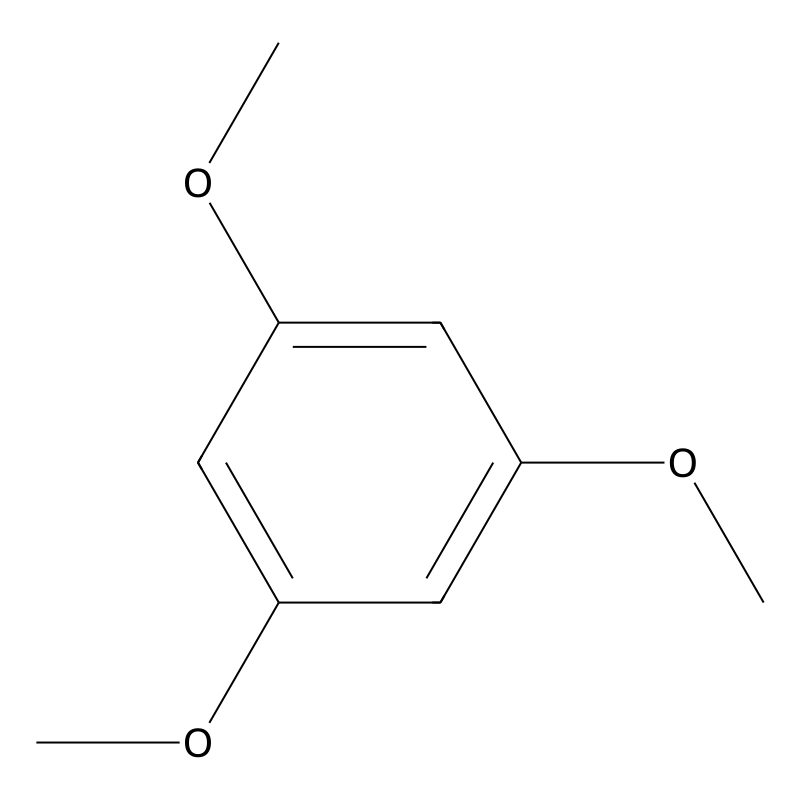1,3,5-Trimethoxybenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1,3,5-Trimethoxybenzene (1,3,5-TMB) is an organic compound found in various plants, including the Chinese rose (). It has been studied for its potential applications in several scientific research areas:
Biomarker of Flavonoid Consumption:
Studies have shown that 1,3,5-TMB can be a biomarker of dietary flavonoid intake in humans (). Flavonoids are a group of plant-based compounds with potential health benefits. By measuring the levels of 1,3,5-TMB in urine, researchers can estimate an individual's flavonoid consumption.
Chemical Synthesis:
1,3,5-TMB has been used as a reference standard in quantitative proton nuclear magnetic resonance (NMR) spectroscopy, a technique used to identify and quantify molecules in a sample (). It can also act as a cleaving agent for removing a specific chemical group (p-methoxybenzyl) from other molecules (). This property is useful in organic synthesis, allowing researchers to modify the structure of other molecules.
1,3,5-Trimethoxybenzene is an aromatic compound characterized by three methoxy groups attached to a benzene ring at the 1, 3, and 5 positions. With the molecular formula and a molecular weight of approximately 168.19 g/mol, it appears as a white to cream crystalline powder. This compound is insoluble in water but soluble in organic solvents such as methanol and ether . It is notably recognized as a significant scent component in the fragrance of Chinese roses and serves various roles in organic synthesis .
The mechanism of action of 1,3,5-trimethoxybenzene is primarily related to its demethylating properties. It is believed to act as a nucleophile, attacking the methyl group attached to the aromatic ring in the protected molecule and leading to the cleavage of the p-methoxybenzyl protecting group [1].
Citation:
This demethylating property might be useful in organic synthesis for the selective removal of protecting groups.
- Halogenation: It can undergo halogenation to form dihalogenated derivatives such as 1,3-dichloro-2,4,6-trimethoxybenzene and others through reactions with chlorine or bromine
The applications of 1,3,5-trimethoxybenzene are diverse:
- Fragrance Industry: It is extensively used as a scent component in perfumes due to its pleasant aroma.
- Synthetic Intermediate: The compound serves as a precursor for synthesizing triaryl- and triheteroarylmethanes .
- Analytical Chemistry: It is employed as a derivatizing agent for various analytical applications due to its ability to form stable derivatives with different functional groups
1,3,5-Trimethoxybenzene has been identified as a biomarker for flavonoid consumption in humans. Its presence in biological systems suggests potential implications for dietary studies and metabolic research. Additionally, it exhibits antioxidant properties which may contribute to its biological significance .
Several methods have been developed for synthesizing 1,3,5-trimethoxybenzene:
- Methylation of Phloroglucinol: A common method involves refluxing phloroglucinol with dimethyl sulfate in the presence of potassium carbonate under anhydrous conditions .
- Electrophilic Aromatic Substitution: This method utilizes methanol and an acid catalyst to introduce methoxy groups onto the benzene ring
Studies on the interactions of 1,3,5-trimethoxybenzene with other compounds reveal its role in various reaction mechanisms. For instance:
- Its interaction with halogens can lead to multiple halogenated products depending on reaction conditions.
- The compound's ability to cleave protective groups indicates its utility in multi-step organic syntheses where selective deprotection is required
Several compounds share structural similarities with 1,3,5-trimethoxybenzene. Here’s a comparison highlighting its uniqueness:
Compound Name Molecular Formula Unique Features 1,2,4-Trimethoxybenzene C9H12O3 Different methoxy positioning; potential for different reactivity patterns. 2,4-Dimethoxybenzaldehyde C9H10O3 Contains an aldehyde group; used primarily in flavoring and fragrances. 1,3-Dimethoxybenzene C9H12O2 Fewer methoxy groups; less sterically hindered than 1,3,5-trimethoxybenzene. Phloroglucinol C6H6O3 A precursor compound; lacks methyl substitutions but shares similar functional properties. The unique arrangement of methoxy groups at the 1, 3, and 5 positions gives 1,3,5-trimethoxybenzene distinctive electronic properties and reactivity compared to these similar compounds.
Physical Description
White crystalline solid; [MSDSonline]XLogP3
2Hydrogen Bond Acceptor Count
3Exact Mass
168.078644241 g/molMonoisotopic Mass
168.078644241 g/molBoiling Point
255.5 °CHeavy Atom Count
12Melting Point
54.5 °CUNII
00VJI3VG3DGHS Hazard Statements
Aggregated GHS information provided by 98 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (40.82%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.MeSH Pharmacological Classification
ParasympatholyticsPictograms
Irritant
Other CAS
621-23-8Wikipedia
1,3,5-trimethoxybenzeneUse Classification
Fragrance IngredientsGeneral Manufacturing Information
Benzene, 1,3,5-trimethoxy-: ACTIVEDates
Modify: 2023-08-15AIFA Product Information: Spasmex (phloroglucinol or phloroglucinol/trimethoxybenzene)
Properzi et al. Catalytic enantiocontrol over a non-classical carbocation. Nature Chemistry, DOI: 10.1038/s41557-020-00558-1, published online 28 September 2020
Explore Compound Types
Get ideal chemicals from 750K+ compounds









